molecular formula C21H22N2O5S2 B6581458 2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207010-79-4

2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B6581458
CAS No.: 1207010-79-4
M. Wt: 446.5 g/mol
InChI Key: WEDUSRDOSYLWGU-UHFFFAOYSA-N
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Description

The compound 2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a methoxy-linked furan ring substituted with a pyrrolidine sulfonyl group at position 5 and an N-bound thiophen-2-ylmethyl moiety. Its structure integrates multiple heterocyclic and sulfonamide functionalities, which are common in pharmacologically active compounds targeting enzymes or receptors requiring sulfonyl or aromatic interactions.

Properties

IUPAC Name

2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c24-21(22-14-17-6-5-13-29-17)18-7-1-2-8-19(18)27-15-16-9-10-20(28-16)30(25,26)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDUSRDOSYLWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)COC3=CC=CC=C3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide is a synthetic molecule with potential therapeutic applications. Its complex structure and unique functional groups suggest a range of biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5S2C_{21}H_{22}N_{2}O_{5}S_{2}, with a molecular weight of approximately 446.5 g/mol. The IUPAC name is 2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide . The compound exhibits a complexity rating of 677, indicating a relatively intricate structure that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H22N2O5S2
Molecular Weight446.5 g/mol
IUPAC Name2-[(5-pyrrolidin-1-sulfonylfuran-2-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide
Complexity Rating677

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing furan and sulfonamide groups have been shown to inhibit various cancer cell lines effectively.

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of p53 expression levels, similar to other compounds in its class .
  • Efficacy in Cell Lines : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting that this compound may also exhibit potent cytotoxic effects .

Anti-inflammatory Activity

Compounds with sulfonamide groups are often associated with anti-inflammatory effects due to their ability to inhibit specific enzymes involved in inflammatory pathways. The potential for this compound to act as a selective inhibitor of phosphoinositide 3-kinases (PI3K) has been noted, which are critical in regulating cellular responses to inflammation .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF-7~0.65
AnticancerMEL-8~2.41
Anti-inflammatoryMouse modelNot specified

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of similar furan-based compounds, researchers found that certain derivatives exhibited higher biological activity than traditional chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing efficacy against leukemia and breast cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which furan-containing compounds induce apoptosis in cancer cells. It was revealed that these compounds activate p53 pathways leading to increased expression of pro-apoptotic factors and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Variations

(a) 3,4-Dimethyl-N-{[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]methyl}benzamide (Y041-7216)
  • Core Structure : Benzamide with a thiophen-2-ylmethyl group and pyrrolidine sulfonyl substituent.
  • Key Differences : Replaces the methoxy-furan group in the target compound with a thiophene ring directly attached to the benzamide.
  • Molecular Weight : 308.38 g/mol (vs. estimated ~350–370 g/mol for the target compound).
(b) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Core Structure : Benzamide with a sulfamoyl group and oxadiazole-linked methoxyphenyl substituent.
  • Key Differences : Uses an oxadiazole ring and methoxyphenyl group instead of the furan-pyrrolidine sulfonyl system.
  • Implications : The oxadiazole may confer rigidity and hydrogen-bonding capacity, which could influence target binding .
(c) 5-(Furan-2-yl)pyrrolidin-2-one
  • Core Structure: Pyrrolidinone fused with a furan ring.
  • Key Differences : Lacks the benzamide and sulfonyl groups but shares the furan-pyrrolidine motif.
  • Implications : Highlights the synthetic utility of furan-pyrrolidine building blocks in designing sulfonamide derivatives .

Functional Group Analysis

Compound Key Functional Groups Potential Pharmacological Role
Target Compound Benzamide, pyrrolidine sulfonyl, methoxy-furan, thiophen-2-ylmethyl Sulfonyl groups may target proteases; thiophene enhances π-π interactions .
Y041-7216 Benzamide, pyrrolidine sulfonyl, thiophen-2-ylmethyl, methyl groups Methyl groups could reduce metabolic oxidation .
LMM5 Benzamide, sulfamoyl, oxadiazole, methoxyphenyl Oxadiazole may improve solubility and binding affinity .

Physicochemical Properties (Inferred)

Property Target Compound Y041-7216 LMM5
LogP (Lipophilicity) Moderate (due to furan O) Higher (thiophene S) Moderate (oxadiazole polar)
Solubility Low in water Low Moderate (sulfamoyl group)
Molecular Weight ~350–370 g/mol 308.38 g/mol ~450 g/mol (estimated)

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